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molecular formula C9H10N2O B8615051 2-(2-Hydroxypropan-2-yl)isonicotinonitrile

2-(2-Hydroxypropan-2-yl)isonicotinonitrile

Cat. No. B8615051
M. Wt: 162.19 g/mol
InChI Key: VKEAAMWBALFGPT-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of 2-acetylisonicotinonitrile (67.1 g, 0.457 mol) in tetrahydrofuran (2400 mL) was added dropwise a solution of methylmagnesium bromide (3.0 M, 167.6 mL, 0.503 mol) in toluene/tetrahydrofuran mixture (3:1) at −40° C. over a period of 2.5 h. The reaction mixture was stirred at −40° C. for another 2 h. A saturated aqueous solution of ammonium chloride (50 mL) was added. The resulting mixture was warmed to room temperature and another 400 mL of a saturated aqueous solution of ammonium chloride was added. The layers were separated and the aqueous layer was extracted with dichloromethane (400 mL×2). The combined organics were dried over sodium carbonate and sodium sulfate and concentrated. The residue was purified via flash chromatography (ethyl acetate/petroleum ether 1:20, 0.3% triethylamine) to afford 2-(2-hydroxypropan-2-yl)isonicotinonitrile (33.0 g, 44.3%).
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
167.6 mL
Type
reactant
Reaction Step One
Quantity
2400 mL
Type
solvent
Reaction Step One
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])(=[O:3])[CH3:2].[CH3:12][Mg]Br.[Cl-].[NH4+]>O1CCCC1.C1(C)C=CC=CC=1.O1CCCC1>[OH:3][C:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][N:11]=1)[C:7]#[N:8])([CH3:12])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
67.1 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CN1
Name
Quantity
167.6 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
2400 mL
Type
solvent
Smiles
O1CCCC1
Name
toluene tetrahydrofuran
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C.O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
saturated aqueous solution
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −40° C. for another 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (400 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium carbonate and sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified via flash chromatography (ethyl acetate/petroleum ether 1:20, 0.3% triethylamine)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)(C)C=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: PERCENTYIELD 44.3%
YIELD: CALCULATEDPERCENTYIELD 44.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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